molecular formula C17H20N2O4S B11512393 ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)

ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)

Cat. No.: B11512393
M. Wt: 348.4 g/mol
InChI Key: MAXUMEIVVUHYLR-UHFFFAOYSA-N
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Description

Ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization. The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the sulfanyl group.

The tetrahydrofuran ring can be constructed through the reaction of dihydrofuran with suitable reagents under controlled conditions. The final step involves the esterification of the carboxylate group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-ethyl-2-oxotetrahydrofuran-3-carboxylate can be compared with other benzimidazole derivatives:

    Ethyl 2-[[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of a tetrahydrofuran ring.

    Ethyl 4-methyl-2-([[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate: Contains a thiazole ring and additional methyl groups.

These compounds share structural similarities but differ in their ring systems and substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-ethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C17H20N2O4S/c1-3-17(14(20)22-4-2)9-11(23-15(17)21)10-24-16-18-12-7-5-6-8-13(12)19-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19)

InChI Key

MAXUMEIVVUHYLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)CSC2=NC3=CC=CC=C3N2)C(=O)OCC

Origin of Product

United States

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